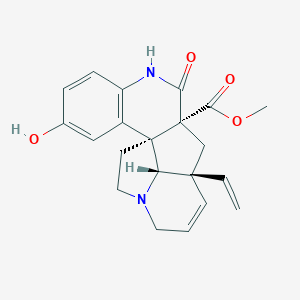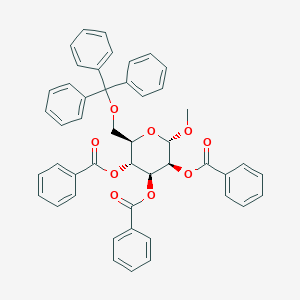
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate” is a chemical compound with the CAS Number: 127801-84-7 . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.18 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Implications in Medicinal Chemistry
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate and its derivatives are significant in medicinal chemistry due to their presence in various bioactive compounds. A study highlighted the antibacterial activity of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, showcasing the compound's potential in combating antibiotic resistance (Tiwary et al., 2016). This opens avenues for developing new medicinal agents based on the quinazoline structure.
Optoelectronic Material Development
Quinazoline derivatives are explored for their application in optoelectronic materials due to their electroluminescent properties. Research indicates that these derivatives, when incorporated into π-extended conjugated systems, are valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018). This suggests a promising intersection of organic chemistry and material science in the development of advanced optoelectronic components.
Anticancer Drug Development
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit EGFR and other therapeutic protein targets, making them valuable in the development of anticancer drugs. A review summarizing patents and articles on quinazoline derivatives as anticancer agents since 2011 emphasizes the structural diversity and vast applications of these compounds in cancer treatment (Ravez et al., 2015). The ongoing innovation in synthesizing novel quinazoline compounds underlines the compound's significance in medicinal research targeting cancer.
Synthesis and Biological Evaluation
The synthesis of quinazoline derivatives and their biological evaluation remain a core area of interest. Studies focus on eco-friendly, multi-component synthetic strategies to explore different properties and potential applications of quinazolines (Faisal & Saeed, 2021). This highlights the ongoing efforts to enhance the synthesis process and evaluate the biological activities of quinazoline derivatives, reinforcing their importance in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKSIXZLJXEOBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562507 |
Source


|
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127801-84-7 |
Source


|
| Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127801-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)






![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)


